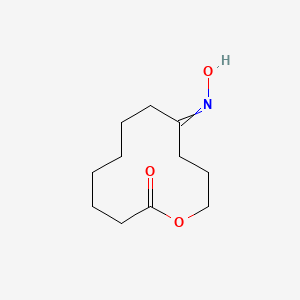
9-Hydroxyimino-oxacyclododecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxyimino-oxacyclododecan-2-one is a chemical compound with the molecular formula C11H19NO3 It is a derivative of oxacyclododecan-2-one, a 12-membered lactone
Méthodes De Préparation
The synthesis of 9-Hydroxyimino-oxacyclododecan-2-one can be achieved through several methods. One common approach involves the anionic ring-opening polymerization of oxacyclododecan-2-one. This method has been compared with the polymerization of ε-caprolactone . Another method involves the preparation of 11-hydroxyundecanoic acid, which can then be cyclized to form the desired compound .
Analyse Des Réactions Chimiques
9-Hydroxyimino-oxacyclododecan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl sulfoxide and calcium chloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of oxacyclododecan-2-one can yield 11-hydroxyundecanoic acid .
Applications De Recherche Scientifique
This compound has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of other compounds. In biology, it can be used to study the effects of lactones on biological systems. Additionally, it is used in the industry for the production of various chemicals and materials .
Mécanisme D'action
The mechanism of action of 9-Hydroxyimino-oxacyclododecan-2-one involves its interaction with molecular targets and pathways in biological systems. The compound can act as an agonist or antagonist at specific receptors, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
9-Hydroxyimino-oxacyclododecan-2-one can be compared with other similar compounds, such as oxacyclododecan-2-one and ε-caprolactone. These compounds share similar structural features but differ in their reactivity and applications. For example, ε-caprolactone is commonly used in the production of biodegradable polymers, while this compound has more specialized applications in scientific research .
Propriétés
Numéro CAS |
38538-06-6 |
|---|---|
Formule moléculaire |
C11H19NO3 |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
9-hydroxyimino-oxacyclododecan-2-one |
InChI |
InChI=1S/C11H19NO3/c13-11-8-4-2-1-3-6-10(12-14)7-5-9-15-11/h14H,1-9H2 |
Clé InChI |
JFKCYOHGLGENEJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(=O)OCCCC(=NO)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


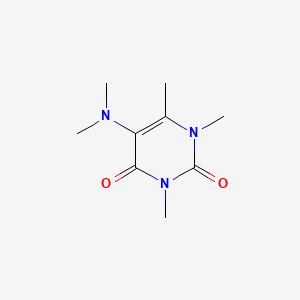
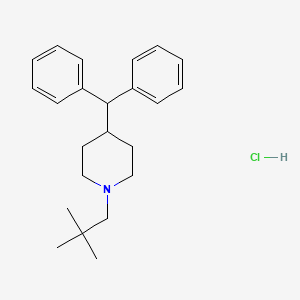
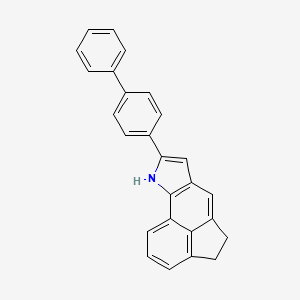
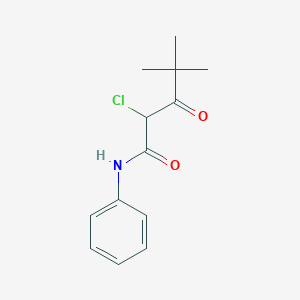
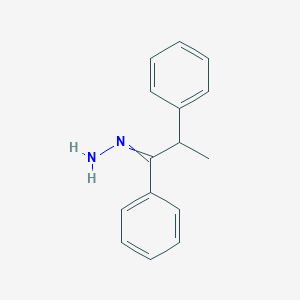
![5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14666824.png)

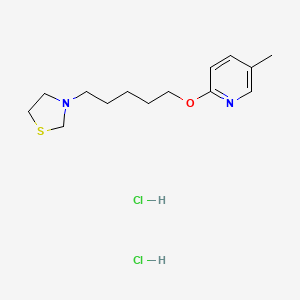
![(7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14666841.png)
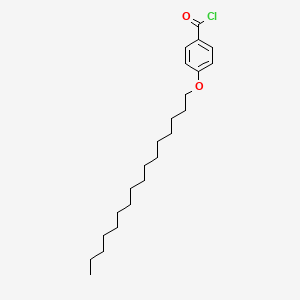
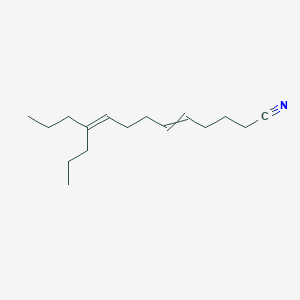
![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)


